Rivaroxaban, a novel oral anticoagulant, has emerged as a significant therapeutic agent in the management of various thrombotic disorders. As a direct Factor Xa (FXa) inhibitor, rivaroxaban offers a convenient alternative to traditional anticoagulants due to its oral administration, fixed-dose regimen, and lack of requirement for routine laboratory monitoring36. Its mechanism of action involves the direct and reversible inhibition of FXa, which plays a central role in the coagulation cascade, thereby preventing thrombin generation and clot formation2.
Rivaroxaban-d4 shares an almost identical molecular structure with Rivaroxaban. The critical distinction lies in the substitution of four hydrogen atoms (1H) in Rivaroxaban with four deuterium atoms (2H), denoted as -d4. This isotopic substitution results in a slightly higher molecular mass for Rivaroxaban-d4 compared to its non-labeled counterpart. []
Rivaroxaban has been widely used to reduce the risk of stroke in patients with atrial fibrillation (AF). It has been shown to regulate fibrogenesis in human atrial fibroblasts by modulating nitric oxide synthesis and calcium homeostasis, thus playing a role in the pathophysiology of AF1. The drug decreases the migration and proliferation of atrial fibroblasts and reduces atrial fibrosis, which is a critical factor in AF development1.
In the treatment of venous thromboembolism (VTE), including deep-vein thrombosis (DVT) and pulmonary embolism, rivaroxaban provides a single-drug approach for both the acute and continued treatment phases. Clinical trials have demonstrated its noninferiority to traditional therapy with enoxaparin followed by a vitamin K antagonist, with a similar safety profile3. Additionally, rivaroxaban has shown superior efficacy in preventing recurrent VTE when used for extended treatment3.
Rivaroxaban has also been investigated for its potential influence on abdominal aortic aneurysm (AAA) progression. It suppresses experimental AAA progression by attenuating aortic inflammation, decreasing leukocyte infiltration, inflammatory cytokines expression, and matrix metalloproteinases (MMPs) expression in the aortic wall4. This suggests that rivaroxaban could be a promising therapeutic agent in attenuating AAA development4.
Exploratory studies have been conducted to evaluate the anticoagulant effect of rivaroxaban on canine plasma, which could open up possibilities for its use in veterinary medicine. Rivaroxaban demonstrated a concentration-dependent anticoagulant effect in vitro, suggesting its potential as an anticoagulant for dogs5.
Rivaroxaban is a small-molecule oxazolidinone derivative that selectively binds to the S1 and S4 pockets of FXa, inhibiting both free and clot-bound FXa as well as prothrombinase activity2. This inhibition is more than 10,000-fold selective for FXa compared to other serine proteases and does not require antithrombin as a cofactor2. By targeting FXa, rivaroxaban effectively suppresses thrombin generation, which is pivotal in the conversion of fibrinogen to fibrin, ultimately preventing clot formation26.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6